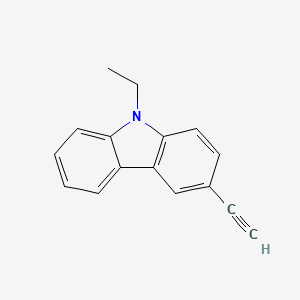

9-Ethyl-3-ethynyl-9H-carbazole

Description

Significance of Carbazole (B46965) Derivatives in Contemporary Organic Electronics and Photonics

Carbazole and its derivatives are foundational materials in the fields of organic electronics and photonics. mdpi.comfrontiersin.org Their widespread use stems from a combination of advantageous characteristics including relatively low cost, high thermal and chemical stability, and excellent hole-transporting capabilities. mdpi.comub.edu The carbazole moiety is electron-rich and can be easily functionalized at various positions, allowing for the precise tuning of its electronic and optical properties. mdpi.comfrontiersin.orgrsc.org

These properties make carbazole-based compounds highly suitable for a range of applications. They are frequently employed as host materials in phosphorescent organic light-emitting diodes (OLEDs), where they facilitate efficient energy transfer to light-emitting dopants. mdpi.com Furthermore, their high photoluminescence quantum yields and good photoconductivity make them prime candidates for use in OLEDs, organic photovoltaics (solar cells), and organic field-effect transistors (OFETs). smolecule.commdpi.comfrontiersin.org The structural rigidity and high triplet energy levels of some carbazole derivatives are particularly beneficial for creating stable and efficient blue-light emitters, a key challenge in display technology. mdpi.comrsc.org

| Property of Carbazole Derivatives | Significance in Organic Electronics & Photonics | Relevant Applications |

|---|---|---|

| Good Hole-Transport Properties | Facilitates efficient movement of positive charges (holes) within a device. mdpi.combohrium.com | Hole-Transporting Layers (HTLs) in OLEDs and Perovskite Solar Cells. bohrium.combohrium.com |

| High Thermal and Chemical Stability | Ensures device longevity and operational stability under various conditions. mdpi.combohrium.com | Durable components in OLEDs, OFETs, and Solar Cells. mdpi.com |

| High Photoluminescence Quantum Yield (PLQY) | Enables efficient conversion of electrical energy into light. mdpi.comrsc.org | Emitting layers in OLEDs, fluorescent probes. rsc.org |

| Tunable Electronic Structure | Allows for the modification of energy levels (HOMO/LUMO) to optimize device performance and emission color. mdpi.comrsc.org | Customized emitters (blue, green, red), host materials, and transport layers. mdpi.com |

| Ease of Functionalization | Provides versatility for creating complex molecules with tailored properties. mdpi.comub.edursc.org | Synthesis of polymers, dendrimers, and small molecules for various optoelectronic functions. mdpi.comresearchgate.net |

Strategic Rationale for Ethynyl (B1212043) Functionalization within Carbazole Architectures

The introduction of an ethynyl (-C≡C-) group into the carbazole structure, as seen in 9-Ethyl-3-ethynyl-9H-carbazole, is a deliberate and strategic design choice. The ethynyl linker serves several critical functions in the molecular engineering of advanced materials.

Firstly, it acts as a rigid and linear π-spacer, extending the conjugated electron system of the molecule. wiley.com This extension of π-conjugation is crucial for modifying the material's optical and electronic properties, such as its light absorption and emission wavelengths. wiley.com Secondly, the ethynyl group is a highly versatile chemical handle. It readily participates in powerful cross-coupling reactions, most notably the Sonogashira coupling, as well as click chemistry. ossila.comrsc.orgresearchgate.net This reactivity allows chemists to use this compound as a fundamental building block to construct larger, more complex, and well-defined π-conjugated systems like polymers, dendrimers, and oligomers. wiley.comossila.com For instance, it has been used as a key reactant in the synthesis of ethynylene-bridged carbazole trimers. wiley.com This "building block" approach is essential for creating materials with highly tailored properties for specific applications. ub.edu The ethynylphenyl unit, a related structure, has been shown to effectively tune the electroluminescence properties of dendrimers, enabling the creation of materials that emit blue or even white light from a single component. acs.org

Overview of Core Research Domains for this compound and Related Structures

The unique combination of a hole-transporting carbazole core and a reactive ethynyl linker makes this compound and its analogues valuable in several core research domains.

Organic Light-Emitting Diodes (OLEDs): A primary application is in the development of materials for OLEDs. smolecule.com Due to their excellent hole-transporting properties and high fluorescence quantum yields, these compounds are investigated as hole-transporting materials and as blue light-emitting materials. smolecule.commdpi.comacs.org Ethynyl-linked carbazole dendrimers have demonstrated high quantum yields in the solid state, making them promising for use in efficient blue OLEDs. acs.org Furthermore, by carefully designing the molecular structure, ethynyl-functionalized carbazoles can be used to create single-component white-light emitters. acs.org

Organic Photovoltaics (OPVs) and Solar Cells: The favorable photophysical properties of these compounds make them suitable for use in light-harvesting applications. smolecule.com They are explored for their potential in dye-sensitized solar cells, where they can act as dyes or photosensitizers that efficiently absorb light and transfer energy. smolecule.com

Semiconducting Polymers and Frameworks: The ability of the ethynyl group to undergo polymerization and coupling reactions makes it an ideal monomer for advanced materials. ossila.com Ethynyl-functionalized carbazoles can be used to synthesize semiconducting macromolecules and covalent organic frameworks (COFs). ossila.com These materials are being researched for applications beyond lighting, such as in electrochromic supercapacitors, where a related polymer demonstrated high optical contrast and specific capacitance. ossila.com

Dyes and Photosensitizers: Carbazole derivatives containing ethynyl groups are effective chromophores. They have been successfully synthesized and used as dyes and photosensitizers in photopolymerization reactions, which are initiated by light sources like LEDs. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-3-ethynylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSABLKFBUDPGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699665 | |

| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102792-38-1 | |

| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Reaction Engineering for 9 Ethyl 3 Ethynyl 9h Carbazole and Its Advanced Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. In the context of carbazole (B46965) chemistry, these reactions are essential for the introduction of the ethynyl (B1212043) group and for the subsequent elaboration of the carbazole core into more complex, conjugated systems.

Sonogashira Coupling Approaches in Ethynylcarbazole Synthesis and Derivatization

The Sonogashira reaction is a widely employed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This methodology is particularly effective for the synthesis of ethynylcarbazoles. The reaction typically involves the coupling of a halogenated carbazole derivative, such as 9-ethyl-3-iodo-9H-carbazole, with a terminal alkyne. ub.edu

The synthesis of 9-ethyl-3-ethynyl-9H-carbazole can be achieved via a Sonogashira coupling of 9-ethyl-3-iodo-9H-carbazole with an acetylenic partner. The reaction conditions generally involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base such as triethylamine (B128534) (TEA) and a suitable solvent like tetrahydrofuran (B95107) (THF). ub.edu

The versatility of the Sonogashira reaction extends to the derivatization of the ethynylcarbazole core. For instance, coupling 9-ethyl-6-iodo-9H-carbazole-3-carbaldehyde with ethynylated carbazole or triphenylamine (B166846) derivatives using Sonogashira conditions yields more complex, functionalized carbazole structures. rsc.org These reactions are crucial for tuning the electronic and photophysical properties of the final molecules.

Table 1: Representative Sonogashira Coupling Reactions for Ethynylcarbazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 9-ethyl-3-iodo-9H-carbazole | 1,3,5-triethynylbenzene (B1295396) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 1,3,5-tris((9-ethyl-9H-carbazol-3-yl)ethynyl)benzene | ub.edu |

| 9-ethyl-6-iodo-9H-carbazole-3-carbaldehyde | Ethynylated carbazole | Not specified | Not specified | Not specified | 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde | rsc.orgresearchgate.net |

| 3,6-diiodo-9H-carbazole | 9-(3,5-di-tert-butylphenyl)-3-ethynyl-9H-carbazole | Not specified | Not specified | Not specified | 3,6-bis[2-(9-(3,5-di-tert-butylphenyl)-9H-carbazol-3-yl)ethynyl]-9H-carbazole | ub.edu |

Integration of this compound into Extended Conjugated Systems via Cross-Coupling

The terminal alkyne functionality of this compound serves as a versatile handle for its integration into larger, extended conjugated systems. Through further Sonogashira cross-coupling reactions with various aryl halides, complex molecules with desirable photophysical and electronic properties can be constructed.

For example, this compound can be coupled with halogenated aromatic compounds to create linear or star-shaped molecules. ub.edu A notable example is the synthesis of 1,3,5-tris((9-ethyl-9H-carbazol-3-yl)ethynyl)benzene, where three units of this compound are attached to a central benzene (B151609) ring. ub.edu This is achieved by reacting 9-ethyl-3-iodo-9H-carbazole with 1,3,5-triethynylbenzene in a Sonogashira reaction. ub.edu

Similarly, dimeric carbazole structures can be synthesized. For instance, the coupling of 9-ethyl-6-iodo-9H-carbazole-3-carbaldehyde with an ethynylated carbazole derivative leads to the formation of a bicarbazole system linked by an acetylene (B1199291) bridge. rsc.orgresearchgate.net These extended π-systems are of significant interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. ub.edu

Electrochemical Synthetic Pathways

Electrochemical methods offer an alternative and often more sustainable approach to organic synthesis. These methods can provide high selectivity and avoid the use of harsh reagents.

Electrochemically Modified Corey-Fuchs Reaction for Terminal Alkyne Generation

The Corey-Fuchs reaction is a classical method for the conversion of aldehydes to terminal alkynes. A key intermediate in this reaction is a 1,1-dibromoalkene. An electrochemically modified version of the Corey-Fuchs reaction has been developed for the synthesis of arylalkynes, including this compound. beilstein-journals.org

This electrochemical approach involves the reduction of a 3-(2,2-dibromovinyl)-9-ethyl-9H-carbazole precursor at a controlled potential. The cleavage of the carbon-halogen bonds is achieved through a bielectronic cathodic process, which leads to the formation of the terminal alkyne. beilstein-journals.org

Optimization of Electrolysis Conditions for this compound Formation

The successful electrochemical synthesis of this compound from 3-(2,2-dibromovinyl)-9-ethyl-9H-carbazole hinges on the careful optimization of electrolysis conditions. Key parameters include the working potential, the solvent, and the supporting electrolyte.

In a reported procedure, the electrolysis is carried out in a dimethylformamide (DMF) solution using a platinum cathode. The potential is set to be sufficiently negative to induce the selective cleavage of the carbon-bromine bonds. The choice of the supporting electrolyte is also crucial; for instance, tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) has been used effectively. Under optimized conditions, this compound can be obtained in good yield (e.g., 77%). beilstein-journals.org The reaction can be directed towards the terminal alkyne or a bromoalkyne intermediate by simply adjusting the working potential and the supporting electrolyte. beilstein-journals.org

Table 2: Electrochemical Synthesis of this compound

| Precursor | Cathode Material | Solvent | Supporting Electrolyte | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(2,2-dibromovinyl)-9-ethyl-9H-carbazole | Platinum | DMF | Et₄NBF₄ | This compound | 77% | beilstein-journals.org |

Knoevenagel Condensation Reactions for Carbazole-Based Dye Synthesis

The Knoevenagel condensation is a nucleophilic addition reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.com This reaction is a valuable tool for the synthesis of carbazole-based dyes, where a carbazole aldehyde is reacted with a C-H acidic compound to create a new carbon-carbon double bond and extend the conjugation of the system.

For example, 9-ethyl-9H-carbazole-3-carbaldehyde can undergo a Knoevenagel condensation with compounds like (E)-2-cyanoacetic acid. rsc.org This reaction is typically catalyzed by a base such as piperidine. The resulting products are often highly colored and fluorescent, making them suitable for use as dyes and photosensitizers. rsc.org The reaction can also be performed with other active methylene compounds, such as 2-(benzo[d]thiazol-2-yl)acetonitrile, to yield functional probes. researchgate.net

The Knoevenagel condensation provides a straightforward method to introduce electron-withdrawing groups and extend the π-conjugation of the carbazole framework, which is essential for tuning the optical and electronic properties of the resulting dyes. rsc.orgresearchgate.net

N-Alkylation and Other Regioselective Functionalization Strategies of the Carbazole Core

The introduction of functional groups onto the carbazole core is a critical step in tailoring the properties of resulting materials. N-alkylation, specifically, is a fundamental transformation for the synthesis of this compound and its derivatives.

A general and efficient protocol for the N-alkylation of carbazoles involves the use of alcohols as alkylating agents in the presence of a scandium(III) triflate (Sc(OTf)₃) catalyst. thieme-connect.com This method is advantageous due to the ready availability and low toxicity of alcohol reagents, with water being the only byproduct. thieme-connect.com The reaction proceeds smoothly under an air atmosphere, offering a broad substrate scope and high yields, up to 99%. thieme-connect.com For instance, the reaction of various C-position-substituted carbazoles with diphenylmethanol (B121723) demonstrates good to excellent yields, accommodating both electron-donating and halogen substituents on the carbazole ring. thieme-connect.com While this dehydrative coupling is well-established for more active heteroaromatics like indoles, its application to the less reactive carbazole nucleus represents a significant advancement. thieme-connect.com The comparative inertness of carbazoles and the potential for competing C-position alkylation make the high regioselectivity of this N-alkylation method particularly noteworthy. thieme-connect.com

Beyond N-alkylation, a variety of regioselective functionalization strategies are employed to modify the carbazole core. Transition metal-catalyzed C-H activation has emerged as a powerful tool for direct functionalization, enabling the introduction of alkyl, aryl, and other groups with high efficiency and regioselectivity. bohrium.com Catalytic systems based on palladium, rhodium, and copper have been successfully utilized for these transformations. bohrium.com For example, Lewis acids such as BF₃·OEt₂ can mediate nucleophilic aromatic substitution for the regioselective preparation of highly functionalized carbazole scaffolds. rsc.orgnih.gov This approach has been applied to the synthesis of carbazole-based natural products. rsc.orgnih.gov

Another strategy involves a palladium-catalyzed sequence of intermolecular amination followed by intramolecular direct arylation, which allows for the highly regioselective synthesis of functionalized carbazoles. organic-chemistry.org Furthermore, rhodium(II)-catalyzed C(sp²)-H insertion of in-situ generated α-imino rhodium(II) carbenoids provides a direct route to C3-functionalized 9H-carbazoles. researchgate.net The table below summarizes various N-alkylation methods for the carbazole core.

| Catalyst/Reagent | Alkylating Agent | Conditions | Yield | Reference |

| Sc(OTf)₃ | Benzylic Alcohols | CH₂Cl₂, 80 °C, Air | Up to 99% | thieme-connect.com |

| NaH | Propargyl Bromide | DMF | Good | rsc.org |

| K₂CO₃ / TEBA | ω-(methoxyphenoxy)alkyl halides | Phase Transfer | Not specified | beilstein-journals.org |

| Pd(OAc)₂ | - | Intramolecular C-H/N-H coupling | Good | rsc.org |

| Cu(OTf)₂ | - | Intramolecular oxidative C-N bond formation | Up to 91% | rsc.org |

| Rh₂(OCOC₃F₇)₄ | - | From biaryl azides, 60 °C | Not specified | organic-chemistry.org |

Polymerization and Oligomerization Techniques Utilizing Ethynyl-Carbazole Monomers

The ethynyl group at the C3 position of the carbazole core serves as a versatile handle for various polymerization and oligomerization reactions, leading to the formation of conjugated polymers with interesting optoelectronic properties.

Regiospecific Hydroarylation Polyaddition for Poly(arylenevinylene)s

A notable method for the synthesis of poly(arylenevinylene)s (PAVs) incorporating carbazole units is the regiospecific hydroarylation polyaddition . This reaction involves the addition of a C-H bond of an aromatic compound across the carbon-carbon triple bond of an ethynyl group. Cobalt-catalyzed hydroarylation polyaddition has been successfully applied to synthesize thiophene-based and bithiazole-based PAVs. researchgate.netacs.orgresearchgate.netnii.ac.jpnih.gov In a relevant study, the hydroarylation polyaddition of 9-(2-ethylhexyl)-3,6-di(1-pyrazolyl)carbazole was shown to proceed selectively at the 2,7-positions, yielding a high molecular weight PAV. researchgate.net This demonstrates the potential for creating well-defined polymer structures by directing the regioselectivity of the addition. The resulting PAVs can serve as emitting materials in organic light-emitting diodes (OLEDs). researchgate.net

The reaction conditions for cobalt-catalyzed hydroarylation polyaddition are typically mild, and the method avoids the generation of stoichiometric byproducts. acs.org The use of directing groups on the aromatic monomer can efficiently activate specific C-H bonds, leading to excellent vinylene selectivity in the resulting polymer. acs.org

Oxidative Polymerization for Carbazole Oligomer Formation

Oxidative polymerization is a common technique for the formation of carbazole oligomers and polymers. This method typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to induce the coupling of carbazole monomers. mdpi.comcapes.gov.brresearchgate.netossila.com The polymerization of carbazole generally proceeds through the formation of a radical cation, with the 3 and 6 positions being the most reactive sites for coupling, leading to the formation of poly(3,6-carbazole). mdpi.comresearchgate.net

For instance, the oxidative polymerization of 1,4,5,8,9-pentamethylcarbazole (B1617864) with FeCl₃ in a chloroform (B151607) solution yields a high molecular weight poly(3,6-carbazole). capes.gov.brresearchgate.net The steric hindrance from the methyl groups results in a twisted, non-coplanar polymer structure, which can lead to unique photophysical properties, such as blue-violet luminescence without excimer formation. capes.gov.brresearchgate.net 9-(4-Ethynylphenyl)carbazole can also form oligomers through oxidation reactions with FeCl₃. ossila.com

The properties of the resulting polymer are highly dependent on factors such as the concentration of the monomer and oxidizing agent, as well as the solvent used. mdpi.com While FeCl₃ is a common oxidant, others like ammonium (B1175870) persulfate and potassium dichromate are also used. mdpi.com

Development of Conjugated Polymers and Copolymers Incorporating Ethynyl-Carbazole Moieties

The development of conjugated polymers and copolymers that incorporate ethynyl-carbazole moieties has led to a wide range of materials with tunable properties. The ethynyl group allows for participation in various polymerization reactions, including Sonogashira coupling and click reactions. ossila.comscirp.org

Alternating copolymers of N-hexyl-2,7-dibromocarbazole with diethynyldimethylsilane have been synthesized via Sonogashira coupling. scirp.org The incorporation of silicon and ethynylene units into the polymer backbone can improve solubility and influence the photophysical properties. scirp.org These copolymers exhibit absorption and emission properties that can be tuned by the polymer structure, with notable differences observed between solution and solid-state photoluminescence. scirp.org

Furthermore, the polymerization of N-methyl-3-ethynylcarbazole has been achieved using transition-metal catalysts like WCl₆ and MoCl₅, as well as Ziegler-Natta catalysts. hanrimwon.com The resulting poly(N-methyl-3-ethynylcarbazole) is soluble in several organic solvents and exhibits electrical conductivity upon doping with iodine. hanrimwon.com

The incorporation of ethynylene units into polymer backbones is a successful strategy for achieving low HOMO energy levels, which can enhance the open-circuit voltage in organic solar cell devices. whiterose.ac.uk Copolymers of 1,8-carbazolylene with various arylene units have also been synthesized via Suzuki and Sonogashira polycondensation, leading to materials with oligomeric molecular weights. mdpi.com The table below provides examples of polymers derived from ethynyl-carbazole monomers.

| Monomer(s) | Polymerization Method | Resulting Polymer | Key Properties | Reference(s) |

| 9-(2-ethylhexyl)-3,6-di(1-pyrazolyl)carbazole and diethynyl comonomer | Hydroarylation Polyaddition | Poly(arylenevinylene) | High molecular weight, Emitting material for OLEDs | researchgate.net |

| 1,4,5,8,9-pentamethylcarbazole | Oxidative Polymerization (FeCl₃) | Poly(3,6-carbazole) | Twisted structure, Blue-violet luminescence | capes.gov.brresearchgate.net |

| N-hexyl-2,7-dibromocarbazole and diethynyldimethylsilane | Sonogashira Coupling | Alternating Copolymer | Soluble, Tunable photoluminescence | scirp.org |

| N-methyl-3-ethynylcarbazole | Transition-Metal Catalysis | Poly(N-methyl-3-ethynylcarbazole) | Soluble, Electrically conductive upon doping | hanrimwon.com |

| 3,6-diethynylcarbazole | Not specified | Branched Polymer | Forms crosslinked network | mdpi.com |

Computational and Theoretical Investigations of 9 Ethyl 3 Ethynyl 9h Carbazole Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For 9-Ethyl-3-ethynyl-9H-carbazole and its derivatives, DFT calculations offer insights into their geometric and electronic properties, which are crucial for predicting their performance in various applications.

The optimization of the ground-state molecular geometry is a foundational step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For carbazole-based compounds, including derivatives of this compound, geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. rsc.orgias.ac.in These calculations have revealed that carbazole (B46965) derivatives often possess a planar and conjugated molecular structure. rsc.org The planarity of the carbazole ring system is a key feature, as it facilitates π-electron delocalization across the molecule. researchgate.net

| Parameter | Value | Reference |

| Dihedral Angle (Carbazole-Ethynyl) | ~0° | rsc.org |

| N-C Bond Lengths (Central Ring) | Varied | nih.gov |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and its potential as an electronic material.

In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole--donor moiety, while the LUMO is distributed over the electron-accepting part of the molecule. rsc.org For this compound, the carbazole unit acts as the primary electron donor. The introduction of different substituents can modulate the HOMO and LUMO energy levels. For instance, the addition of an electron-withdrawing group can lower both the HOMO and LUMO energies, often leading to a reduction in the HOMO-LUMO gap. rsc.org

DFT calculations are routinely used to determine the energies of these orbitals. The HOMO-LUMO gap is a key factor in determining the wavelength of light a molecule will absorb and emit. A smaller gap generally corresponds to absorption at longer wavelengths (a red shift). ias.ac.in

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| CCC | -5.23 | -2.41 | 2.82 | rsc.org |

| TCC | -5.31 | -2.35 | 2.96 | rsc.org |

| CCN | -5.62 | -2.87 | 2.75 | rsc.org |

| TCN | -5.33 | -2.85 | 2.48 | rsc.org |

Note: The compounds listed (CCC, TCC, CCN, TCN) are derivatives of 9-Ethyl-9H-carbazole and provide insight into the electronic properties of related structures. rsc.org

Intramolecular Charge Transfer (ICT) is a fundamental process in many organic functional materials, where photoexcitation leads to a redistribution of electron density from a donor part to an acceptor part of the same molecule. researchgate.net The carbazole unit, with its strong electron-donating nature, makes this compound and its derivatives prime candidates for exhibiting ICT. researchgate.netias.ac.in

The presence of a π-conjugated system, such as the ethynyl (B1212043) linkage, is crucial for facilitating efficient ICT. rsc.org Upon photoexcitation, an electron can be promoted from the HOMO, largely located on the carbazole donor, to the LUMO, which may be centered on an acceptor moiety if present, or delocalized over the extended π-system. This charge separation in the excited state is a key characteristic of ICT. mdpi.com Computational studies can visualize this phenomenon by plotting the electron density distribution in the ground and excited states. The significant difference in the N-C bond lengths within the central ring of carbazole derivatives can also be an indicator of charge transfer from the nitrogen atom to the substituted ring. nih.gov

In the context of organic solar cells and other optoelectronic devices, the ability of a material to generate free charge carriers upon light absorption is paramount. An exciton (B1674681), a bound state of an electron and a hole, is initially formed upon photoexcitation. The exciton binding energy is the energy required to overcome the Coulombic attraction between the electron and hole and separate them into free charge carriers.

A lower exciton binding energy is desirable for efficient charge separation. While specific calculations for this compound were not found, studies on related donor-acceptor systems indicate that the exciton binding energy is a critical parameter. Theoretical calculations, often employing DFT and TD-DFT, can be used to estimate this value. The design of molecules with efficient charge transfer characteristics can help to reduce the exciton binding energy and improve the performance of organic photovoltaic devices.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For molecules like this compound, the MEP map would likely show a negative potential (typically colored red or yellow) around the nitrogen atom of the carbazole and the π-system of the ethynyl group, indicating regions of high electron density that are susceptible to electrophilic attack. Conversely, regions with a positive potential (typically colored blue) would indicate electron-deficient areas. This analysis provides a visual representation of the charge distribution and complements the FMO analysis in understanding the molecule's electronic character.

Exciton Binding Energy Calculations and Implications for Charge Separation

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited-state properties of molecules. nih.gov TD-DFT calculations can predict various properties related to electronic excitations, such as absorption and emission spectra, and provide insights into the nature of the excited states.

For carbazole-based dyes, TD-DFT calculations have been shown to accurately predict their UV-vis absorption spectra. ias.ac.in The calculations can identify the specific electronic transitions responsible for the observed absorption bands, such as π→π* and n→π* transitions. rsc.orgias.ac.in For instance, the main absorption peaks for similar carbazole compounds are found in the range of 240-400 nm. rsc.org

Furthermore, TD-DFT can be used to calculate the vertical singlet excitation energies. rsc.org By analyzing the molecular orbitals involved in these transitions, the charge-transfer character of the excited states can be confirmed. The agreement between theoretical and experimental spectra provides confidence in the computational methodology and its ability to guide the design of new materials with desired photophysical properties. ias.ac.in

Simulation of Electronic Absorption and Emission Spectra

Computational simulations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic absorption and emission properties of this compound and its derivatives. These theoretical calculations allow for the prediction and interpretation of experimental UV-visible absorption and photoluminescence spectra.

Studies on related carbazole-based compounds demonstrate that the electronic transitions observed in the UV-vis spectra, typically in the range of 240 nm to 400 nm, correspond to π–π* and n–π* transitions. rsc.orgresearchgate.net For instance, in a series of carbazole-based dyes, three main absorption peaks were identified and attributed to these electron transitions. rsc.org The introduction of different functional groups, such as aldehyde and cyanoacetic acid, can modulate these transitions and lead to a reduced HOMO-LUMO gap. rsc.org

Theoretical calculations on alkynylcarbazole dyes have shown a strong correlation between the predicted (λmax ~330 to 370 nm) and experimental UV-vis spectra, confirming that the main absorption bands arise from π→π∗ and n→π∗ electron transitions. ias.ac.in The extension of conjugation, for example by adding more carbazole-acetylene units, results in a red shift of the absorption bands. ias.ac.in Similarly, simulations of Bodipy-carbazole derivatives have accurately predicted their absorption spectra, with calculated excitation energies of the Franck-Condon transitions aligning well with experimental data. ustc.edu.cn These studies often employ methods like DFT with the B3LYP functional and a 6-31G(d) basis set, with the polarizable continuum model (PCM) being used to account for solvent effects. ustc.edu.cn

The emission spectra are also a key focus of computational analysis. For example, in a study of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, both absorption and emission spectra in chloroform (B151607) solution were reported and analyzed. mdpi.com The fluorescence properties of alkynylcarbazole dyes have been shown to exhibit a red shift in their strongest emission peaks upon the addition of conjugated acetylene (B1199291) groups, a finding supported by spectroscopic data. ias.ac.in

Table 1: Simulated vs. Experimental Absorption Maxima (λmax) for Related Carbazole Derivatives This table is illustrative and compiles data from various carbazole derivatives to show the typical accuracy of simulations. Specific data for this compound was not available in the provided search results.

| Compound Family | Theoretical λmax (nm) | Experimental λmax (nm) | Method | Reference |

| Alkynylcarbazole Dyes | ~330 - 370 | 300 - 400 | TD/DFT | ias.ac.in |

| Carbazole-based Dyes | N/A | 340 - 362 | DFT/B3LYP | rsc.org |

| Bodipy-Carbazole Dyes | Consistent with spectra | N/A | DFT/B3LYP/6-31G(d) | ustc.edu.cn |

Determination of Vertical Singlet (S1) and Triplet (T1) Excitation Energies

The determination of vertical singlet (S1) and triplet (T1) excitation energies is crucial for understanding the photophysical properties of molecules like this compound, particularly for applications in organic light-emitting diodes (OLEDs). These energies are typically calculated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). unibo.iteuropa.eu

For carbazole-benzonitrile derivatives, calculations of S1 and T1 excited states have been performed using the Tamm-Dancoff approximation (TDA) with various basis sets (e.g., PBE1PBE/6-31G, 6-311G , cc-pVTZ). unibo.it The vertical excitation energy is computed for the transition from the ground state (S0) to the first singlet (S1) and triplet (T1) excited states. unibo.it The difference between these energies, the singlet-triplet energy gap (ΔEST), is a key parameter for materials exhibiting thermally activated delayed fluorescence (TADF). unibo.it For these systems, a small ΔEST is desirable to facilitate reverse intersystem crossing (RISC). unibo.it

In a study on carbazole-based compounds, the calculated vertical singlet excitation energy was found to be within the range of n–π* transitions. rsc.org For other carbazole derivatives, DFT calculations have been used to determine the 0-0 S1→S0 transition energies (in the range of 3.5 to 3.7 eV) and the 0-0 T1→S0 transition energies (in the range of 2.9-3.0 eV). ep2-bayreuth.de The singlet-triplet splitting has been shown to be influenced by the nature of the electronic transitions; for example, πfπ* transitions generally result in a larger exchange energy and thus a larger singlet-triplet splitting compared to charge-transfer type transitions. ep2-bayreuth.de

The choice of computational method can influence the results. For instance, while TD-DFT is widely used, it has been noted that it may not always accurately predict a negative ΔEST, which has been observed in some triangular-shaped molecules. scispace.com More advanced methods like NEVPT2 may be required in such cases. scispace.com

Table 2: Calculated Excitation Energies and Singlet-Triplet Gaps for Related Carbazole Systems This table is a representative compilation from different carbazole systems to illustrate typical calculated values. Data specific to this compound was not found in the search results.

| Compound System | Calculated S1 Energy (eV) | Calculated T1 Energy (eV) | Calculated ΔEST (eV) | Computational Method | Reference |

| p-2CzBN | ~2.9 | ~2.6 | ~0.30 | TDA-PBE1PBE/6-311G** | unibo.it |

| CH3-substituted carbazole | 3.5 - 3.7 | 2.9 - 3.0 | 0.6 - 0.7 | DFT | ep2-bayreuth.de |

| CF3-substituted carbazole (CT state) | 3.41 | 3.09 | 0.32 | DFT | ep2-bayreuth.de |

| 2CzPN (in bulk) | N/A | N/A | 0.19 (average) | TDA-DFT | aps.org |

| 4CzIPN (in bulk) | N/A | N/A | 0.06 (average) | TDA-DFT | aps.org |

Theoretical Assessment of Electron and Hole Transfer Rate Constants and Electronic Couplings

The theoretical assessment of charge transport properties, such as electron and hole transfer rate constants and electronic couplings, is vital for evaluating the potential of this compound in organic electronics. Carbazole derivatives are known for their strong electron transfer capacity. researchgate.net

Computational methods, including Density Functional Theory (DFT), are employed to study these parameters. europa.eu For instance, the Time-Dependent DFT (TD-DFT) method can be used to calculate hole-transfer rate constants and electronic couplings between HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) orbitals. europa.eu The charge mobility of carbazole-based hole-transporting materials has been measured experimentally using techniques like the xerographic time of flight (XTOF) method, providing data that can be correlated with theoretical predictions. acs.org For example, branched methoxydiphenylamine-substituted carbazole derivatives have shown high hole-drift mobilities, comparable to the standard material spiro-OMeTAD. acs.org

The molecular structure plays a significant role in charge transport. The pull-electron property of substituent groups, such as an aldehyde, can induce charge transfer from the nitrogen atom of the carbazole to the attached benzene (B151609) ring, which in turn affects the electronic properties. nih.govresearchgate.netnih.gov This intramolecular charge transfer is a key factor in the functionality of these materials. ustc.edu.cn For instance, in Bodipy-carbazole dyads, the triplet state is produced via an intramolecular charge transfer process. ustc.edu.cn

The electronic coupling between adjacent molecules is a critical factor determining the charge mobility in organic semiconductors. These couplings can be estimated from quantum chemical calculations and are influenced by the intermolecular geometry and orbital overlap. While specific values for this compound were not found, the general approach involves calculating the transfer integrals for electron and hole transport between neighboring molecules in a crystal or amorphous film.

Table 3: Representative Hole Mobility Data for Carbazole-Based Materials This table presents experimental data for related systems to provide context for the charge transport properties of carbazole derivatives.

| Material | Hole Mobility (μ₀) (cm²/Vs) | Measurement Technique | Reference |

| 2Cz-OMeDPA | 3.1 x 10⁻⁵ | XTOF | acs.org |

| 3Cz-OMeDPA-OH | N/A | XTOF | acs.org |

| spiro-OMeTAD (reference) | 4.1 x 10⁻⁵ | XTOF | acs.org |

Quantum Chemical Modeling of Reaction Pathways and Selectivity

Quantum chemical modeling can provide valuable insights into the reaction pathways and selectivity of reactions involving this compound. While specific studies on this exact compound's reaction pathways were not found, the reactivity of the carbazole core and its derivatives has been explored.

The carbazole moiety has three primary active sites for reactions: the amino group (or nitrogen in the case of the core structure) and the C-2 and C-4 positions on the benzene rings. tubitak.gov.tr The ethynyl group at the 3-position of this compound is also a key reactive site, particularly for coupling reactions.

For example, the Sonogashira coupling reaction is frequently used to synthesize derivatives of this compound. rsc.orgias.ac.in This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex. Quantum chemical modeling could be used to investigate the mechanism of this reaction, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the factors influencing reaction efficiency and selectivity.

Similarly, Knoevenagel condensation reactions have been performed on carbazole derivatives containing aldehyde groups. rsc.org Computational modeling of this reaction could elucidate the role of the base catalyst and the stability of intermediates, thereby explaining the observed product distribution.

Furthermore, DFT calculations have been used to study the molecular structure of carbazole derivatives formed through various reactions. For instance, the structure of 1,3-bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol was verified using the DFT/B3LYP/6-311++G(d,p) method, and the calculated IR and NMR data were in good agreement with experimental results. researchgate.net Such studies confirm the outcome of a reaction and provide detailed geometric and electronic information about the product.

Advanced Computational Methods for Supramolecular Assembly and Aggregation Studies

Advanced computational methods are employed to study the supramolecular assembly and aggregation behavior of carbazole derivatives, which is crucial for understanding their properties in the solid state and in solution. These studies often involve a combination of computational modeling and experimental techniques.

DFT calculations can be used to investigate the intermolecular interactions that drive self-assembly. For example, in carbazole derivatives possessing phenylisoxazoles, DFT calculations revealed that the head-to-tail alignment of isoxazole (B147169) dipoles leads to a polarization of each dipole, enhancing the dipole-dipole interactions and resulting in cooperative assembly. acs.org

Molecular dynamics (MD) simulations can provide insights into the dynamic aspects of aggregation. For instance, MD simulations have been used to study the conformational distributions of carbazole-based TADF emitters in the bulk phase, revealing how intermolecular interactions in the solid state affect the electronic properties, such as the singlet-triplet energy gap. aps.org

The aggregation of carbazole-based gold(I) complexes has been studied in different solvent mixtures. mdpi.com These studies show that the formation of nanoaggregates, driven by intermolecular gold-gold interactions, can lead to new emission properties (aggregation-induced emission, AIE). mdpi.com Computational studies can help to understand the nature of these aggregates and the origin of the observed photophysical changes.

Circular dichroism (CD), UV-Vis, and emission spectroscopy, combined with DFT calculations, have been used to study the solvent-based solvophobic effects on the self-assembly of carbazole porphyrins. researchgate.net These studies have shown that π–π stacking of the porphyrin core, along with hydrophobic interactions, drives the formation of chiral supramolecular superstructures. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in 9 Ethyl 3 Ethynyl 9h Carbazole Research

Electronic Absorption Spectroscopy (UV-Vis) for π-π* and n-π* Electron Transitions

Electronic absorption spectroscopy is a fundamental tool for probing the conjugated π-system of 9-Ethyl-3-ethynyl-9H-carbazole and its derivatives. The UV-Vis spectra of these compounds are characterized by distinct absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Research on carbazole-based compounds containing ethynyl (B1212043) linkages reveals that their UV-Vis spectra typically display multiple absorption peaks. orgsyn.orgrsc.org These absorptions are generally assigned to π-π* and n-π* electronic transitions within the molecule. orgsyn.orgrsc.orgias.ac.in For instance, studies on various carbazole (B46965) derivatives show strong π-π* transitions in the 270–350 nm range, with weaker n-π* transitions appearing at longer wavelengths, around 373 nm. ub.edu In many carbazole-based dyes, three main absorption regions are often observed between 240 nm and 400 nm. orgsyn.orgrsc.org The introduction of the ethynyl group and its conjugation with the carbazole core significantly influences the electronic properties. Theoretical studies on related alkynylcarbazole dyes indicate that the absorption maxima, corresponding to π→π∗ and n→π∗ electron transitions, typically fall in the range of approximately 330 to 370 nm. ias.ac.in

The extension of conjugation, for example by introducing additional aromatic or carbazole moieties via the ethynyl linker, generally leads to a bathochromic (red) shift in the absorption bands. ias.ac.in This shift signifies a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Spectroscopy for Photoluminescence Characterization

Fluorescence spectroscopy provides invaluable information about the emissive properties of this compound and its derivatives, which is crucial for their application in optoelectronic devices like organic light-emitting diodes (OLEDs).

Investigation of Two-Photon Absorption Properties

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This property is particularly relevant for applications in bioimaging and 3D microfabrication.

The carbazole moiety is recognized for its 2PA properties. mdpi.com Research has focused on enhancing these properties by incorporating carbazole into larger molecular architectures. For instance, boradiazaindacene derivatives featuring a 2,6-di-(9-ethyl-9H-carbazole-3-ethynyl) structure have been synthesized and investigated for their nonlinear optical properties. mdpi.com One such derivative demonstrated a 2PA cross-section of 46 GM (Goeppert-Mayer units). beilstein-journals.org Lanthanide complexes with carbazole-based ligands have also been designed to exhibit high 2PA cross-sections, with values reaching up to 857 GM for the ligands themselves, enabling two-photon sensitized emission from the metal centers. mdpi.com These findings underscore the potential of using the this compound framework to construct materials with significant two-photon activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is the most definitive method for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides precise information about the protons in the molecule. Based on spectral data for this compound, the following characteristic chemical shifts are observed. mdpi.com The protons of the ethyl group attached to the nitrogen atom typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). mdpi.com The aromatic protons of the carbazole ring system resonate in the downfield region, generally between 7.25 and 8.30 ppm. mdpi.com The proton of the terminal ethynyl group (C≡C-H) is also distinct, appearing as a singlet in the spectrum. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carbazole Aromatic H | 8.29 | s | - |

| Carbazole Aromatic H | 8.10 | d | 7.8 |

| Carbazole Aromatic H | 7.65-7.25 | m | - |

| N-CH₂ | 4.36 | q | 7.2 |

| C≡C-H | 3.11 | s | - |

| N-CH₂-CH₃ | 1.44 | t | 7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the carbazole ring are observed in the aromatic region of the spectrum. mdpi.com The carbons of the ethyl group appear in the upfield region. mdpi.com The two carbons of the ethynyl group (C≡C) have characteristic chemical shifts that confirm the presence of this functionality. mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbazole Aromatic C | 120.6 |

| Carbazole Aromatic C | 119.4 |

| Carbazole Aromatic C | 111.9 |

| Carbazole Aromatic C | 108.7 |

| Carbazole Aromatic C | 108.4 |

| C≡C | 85.1 |

| C≡C | 75.1 |

| N-CH₂ | 37.6 |

| N-CH₂-CH₃ | 13.8 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and analyze the vibrational modes of a molecule. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The resulting FTIR spectrum displays a unique pattern of absorption bands, which serves as a molecular fingerprint. Key functional groups within the compound give rise to characteristic absorption peaks. The most significant of these for this compound are the stretching vibrations of the terminal alkyne (ethynyl) group. A sharp, weak to medium intensity band corresponding to the C≡C triple bond stretch is typically observed in the 2100-2260 cm⁻¹ region. preprints.org For ethynyl-substituted carbazoles specifically, this peak has been noted around 2200–2225 cm⁻¹. rsc.org Another critical vibration is the ≡C-H stretch, which appears as a sharp, strong peak near 3300 cm⁻¹.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H Stretch | ≡C-H | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850-2960 | Medium |

| Alkyne C≡C Stretch | -C≡C- | 2100-2260 preprints.org | Weak-Medium, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1450-1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate measurement of its mass. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

For this compound, the molecular formula is C₁₆H₁₃N. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This calculated value is then compared to the experimental mass of the molecular ion (e.g., [M+H]⁺ in electrospray ionization) measured by the HRMS instrument. ub.edu A close match between the theoretical and observed mass, typically within a few parts per million (ppm), provides definitive confirmation of the compound's identity and elemental composition. rsc.orgunica.it

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃N |

| Theoretical Mass (M) | 219.1048 g/mol |

| Ionization Mode (Example) | Electrospray (ESI) |

| Adduct (Example) | [M+H]⁺ |

| Calculated m/z ([M+H]⁺) | 220.1121 |

| Observed m/z | To be determined by experiment |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

While a specific crystallographic study for this compound is not detailed in the provided context, analysis of closely related structures, such as 9-ethyl-9H-carbazole-3-carbaldehyde, provides significant insight into the expected structural characteristics. researchgate.netnih.gov Studies on such derivatives show that the carbazole ring system is typically essentially planar. ktu.edu The ethyl group bonded to the nitrogen atom generally protrudes from this plane. ktu.edunih.gov

The crystal structure of 9-ethyl-9H-carbazole-3-carbaldehyde, for instance, belongs to the monoclinic space group P2₁/n. researchgate.netnih.gov This kind of analysis also illuminates the intermolecular interactions that govern the crystal packing, which are crucial for the material's bulk properties. Common interactions in carbazole derivatives include C-H···π interactions and offset π–π stacking between the aromatic rings of adjacent molecules. nih.govresearchgate.net These non-covalent forces dictate how molecules arrange themselves in the solid state, influencing properties relevant to organic electronics.

Interactive Table: Representative Crystallographic Data for a Structurally Similar Compound (9-Ethyl-9H-carbazole-3-carbaldehyde)

| Parameter | Data researchgate.netnih.gov |

| Chemical Formula | C₁₅H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.6523 |

| b (Å) | 8.2312 |

| c (Å) | 13.8005 |

| β (°) | 104.387 |

| Volume (ų) | 1172.10 |

| Key Interactions | Weak intermolecular C-H···O hydrogen bonds, π-stacking |

Role of 9 Ethyl 3 Ethynyl 9h Carbazole and Its Derivatives in Advanced Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) framework is a well-established and versatile component in the design of materials for OLEDs, owing to its excellent hole-transporting capabilities and high thermal stability. mdpi.com The introduction of an ethynyl (B1212043) linkage at the 3-position of the 9-ethyl-9H-carbazole core provides a strategic extension of the π-conjugated system, which is instrumental in tuning the emission color and enhancing device performance. ub.edu

Development as Emitter Materials for Deep-Blue and Tunable Emission

Derivatives of 9-Ethyl-3-ethynyl-9H-carbazole are prominent candidates for deep-blue emitters in OLEDs, a critical component for full-color displays and white lighting applications. ub.eduub.edu The development of efficient and stable deep-blue emitters remains a significant challenge due to the intrinsically large bandgaps of the materials. ub.edu The carbazole moiety's relatively weak π-donating ability is advantageous in achieving the desired deep-blue emission. ub.eduub.edu

The ethynyl group serves as a rigid spacer, promoting π-electron delocalization and enabling the construction of larger, well-defined molecular architectures. ub.edu For instance, coupling this compound with other aromatic units has led to the synthesis of novel fluorophores. Research has shown that connecting three carbazole units through triple bonds can result in deep-blue emitters. ub.edu In one study, 3,6-bis[2-(9-(2-ethylhexyl)-9H-carbazol-3-yl)ethynyl]-9H-carbazole was synthesized and demonstrated blue fluorescence. ub.edu

Furthermore, the emission color can be tuned by modifying the molecular structure. For example, derivatives based on a 3-(phenylethynyl)-9H-carbazole unit have been shown to exhibit emissions ranging from deep-blue to green-blue in the solid state, depending on the length of the N-alkyl chain and the resulting intermolecular arrangement. ub.edu This tunability is crucial for achieving the specific color coordinates required for high-quality displays, which aim for the National Television System Committee (NTSC) standard of (0.14, 0.08). mdpi.com

Table 1: Performance of selected OLEDs using this compound derivatives as emitters.

| Emitter Derivative | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

| 3,6-bis[2-(9-(2-ethylhexyl)-9H-carbazol-3-yl)ethynyl]-9H-carbazole | Deep-Blue | - | - | ub.edu |

| Bicarbazole and triethynylbenzene derived fluorophores | Deep-Blue to Green-Blue | - | - | ub.edu |

| Derivative of tert-butylcarbazolyl and anthracene (B1667546) | Blue | 5.9 | (0.14, 0.12) | acs.org |

| JV55 | Deep-Blue | 6.5 | (0.16, 0.06) | encyclopedia.pub |

| TPA-DFCP (non-doped) | Deep-Blue | 7.7 | (0.15, 0.07) | encyclopedia.pub |

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage.

Application as Host Materials for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. To ensure efficient energy transfer and prevent back-transfer, the host material must possess a higher triplet energy level than the guest. mdpi.com Carbazole derivatives are widely investigated as host materials due to their typically high triplet energies. google.com

Derivatives of 9-ethyl-9H-carbazole have been successfully employed as hosts for both green and blue PhOLEDs. For example, pyridinyl-carbazole based host materials have been synthesized for solution-processed PhOLEDs. mdpi.com In one such device, a blue PhOLED utilizing a derivative host doped with the blue triplet emitter FIrpic (iridium(III)bis(4,6-difluorophenyl)-pyridinato-N,C2′)picolinate achieved a maximum external quantum efficiency (EQE) of 10.3% at a brightness of 100 cd/m². mdpi.com A green PhOLED with a similar host doped with Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) demonstrated an impressive EQE of 9.4% at a high brightness of 1000 cd/m². mdpi.com

The high triplet energy of carbazole-based hosts is crucial for confining triplet excitons on the guest molecules, which is essential for achieving high electro-phosphorescence efficiency. mdpi.com

Engineering as Charge Transport Layer Components (Hole Transporting Materials)

The inherent electron-rich nature and excellent hole-transporting properties of carbazole make its derivatives ideal for use as hole transporting materials (HTMs) in OLEDs. mdpi.com The function of an HTM is to facilitate the injection of holes from the anode and their transport to the emissive layer, contributing to a balanced charge distribution within the device.

Derivatives of 9-ethyl-9H-carbazole have been specifically designed and synthesized for this purpose. For instance, twin derivatives containing two 9-alkylcarbazol-3-yl fragments have been tested as solution-processed hole transporting layers. researchgate.net An OLED using a 3-(1-naphthyl)-9-ethylcarbazole-based material as the HTL exhibited a low turn-on voltage of approximately 3 V and a maximum brightness of 1270 cd/m². researchgate.net

Furthermore, the introduction of bulky substituents, such as tert-butyl groups, can enhance the material's properties. A derivative of tert-butylcarbazolyl and anthracene demonstrated high hole mobility, reaching 7.6 × 10⁻⁵ cm²/(V s) at an electric field of 8 × 10⁵ V/cm, making it a promising candidate for electronic devices. acs.org This high mobility ensures efficient charge transport, which is critical for achieving high device performance.

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based compounds are extensively utilized in OPVs and DSSCs due to their favorable properties, including high hole-transport capability, thermal stability, and strong electron-donating characteristics. mdpi.com The 9-ethyl-9H-carbazole unit, in particular, serves as a robust electron donor in the design of photosensitizers and donor materials for these photovoltaic devices.

Function as Photosensitizers and Donor Materials in Photovoltaic Devices

In DSSCs, a photosensitizer dye absorbs light and injects electrons into a semiconductor's conduction band. The D-π-A (Donor-π-bridge-Acceptor) architecture is a common design strategy for these dyes, where the 9-ethyl-9H-carbazole moiety often acts as the electron donor. mdpi.com The ethynyl group can function as part of the π-bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

Several studies have reported the synthesis of carbazole-based dyes for DSSCs. For example, carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling, a reaction that often involves an ethynyl-substituted precursor. rsc.org These compounds, such as (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid, were identified as potential dyes or photosensitizers. rsc.org

Similarly, in OPVs, which typically employ a bulk heterojunction structure of a donor and an acceptor material, carbazole derivatives can function as the electron donor component. Their ability to be easily functionalized allows for the tuning of their energy levels to match those of the acceptor material, optimizing the photovoltaic performance. mdpi.com

Table 2: Examples of 9-Ethyl-9H-carbazole Derivatives in Photovoltaic Applications.

| Compound/Derivative | Application | Key Feature | Reference |

| (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid | DSSC Photosensitizer | D-π-A structure with ethynyl bridge | rsc.org |

| (E)-2-cyano-3-(5-(9-ethyl-9H-carbazol-3-yl)furan-2-yl) acrylic acid (CFCA) | DSSC Photosensitizer | Furan core as π-spacer | researchgate.net |

| AJ206 (Tricarbazole-based donor) | DSSC Photosensitizer | Ethynyl linkage between BTBT and anchor | acs.org |

| CMO ((2-ethylhexyl)-9H-carbazole core) | Perovskite Solar Cell HTM | Simple one-step synthesis | rsc.org |

BTBT: 4,7-bis(4-hexylthiophen-2-yl)benzo[c] ub.eduencyclopedia.pubgoogle.comthiadiazole; HTM: Hole-Transporting Material.

Optimization of Charge Separation and Hole Transport Efficiency in Photovoltaic Systems

Efficient charge separation at the donor-acceptor interface and effective transport of the separated charges to the respective electrodes are paramount for high-performance photovoltaic devices. The molecular structure of the donor material, such as derivatives of this compound, plays a critical role in these processes.

The inclusion and strategic placement of the ethynyl linkage within a photosensitizer molecule can significantly alter its electrochemical properties and fine-tune its energy levels. acs.org This allows for the optimization of the driving force for both electron injection into the semiconductor (in DSSCs) and hole transfer from the donor to the hole-transporting material.

For instance, a study on three novel dyes for DSSCs, where the position of an ethynyl group was varied, demonstrated its impact on device performance. acs.org The dye with the ethynyl group positioned between the π-bridge and the anchoring group (AJ206) yielded the highest power conversion efficiency (PCE) of 10.8% when used with a copper-based electrolyte. acs.org This was attributed to the well-suited alignment of the dye's HOMO and LUMO energy levels with the redox potential of the electrolyte and the Fermi level of the TiO₂ semiconductor.

Photopolymerization Initiator Systems

The unique photophysical properties of the carbazole moiety, particularly its electron-donating nature, have positioned this compound and its derivatives as crucial components in the development of advanced photoinitiating systems. ias.ac.inresearchgate.net These systems are designed to be activated by visible light, offering significant advantages such as lower energy consumption and reduced environmental impact. ias.ac.in

Design of Visible-Light Photoinitiators Utilizing Carbazole Dyes

The design of efficient visible-light photoinitiators often revolves around creating dye molecules with strong absorption in the visible spectrum (400-800 nm) and effective photoinduced electron-transfer capabilities. rsc.org Carbazole derivatives are excellent candidates for this purpose due to their strong electron-donating properties. ias.ac.in The synthesis of these dyes frequently employs the Sonogashira coupling reaction, a versatile method for forming carbon-carbon bonds. ias.ac.inresearchgate.netrsc.org This reaction is used to connect ethynyl-functionalized carbazoles, such as this compound, with other aromatic groups, extending the π-conjugated system of the molecule. ias.ac.inresearchgate.netrsc.org

Increasing the conjugation in the structure of these photosensitizers is a key design strategy. ias.ac.in Enhanced conjugation, achieved by adding more carbazoleacetylene units or other aromatic moieties, leads to a red shift in the absorption bands, meaning the dye absorbs light at longer, more visible wavelengths. ias.ac.inresearchgate.net For instance, studies on novel alkynylcarbazole dyes demonstrated that their absorption maxima (λmax) fall within the 300-400 nm range, corresponding to π→π∗ and n→π∗ electron transitions. ias.ac.inresearchgate.net Theoretical calculations using Density Functional Theory (DFT) have been instrumental in predicting the electronic and absorption properties of these dyes, confirming that structural modifications can effectively tune their light-absorbing characteristics. ias.ac.inrsc.org

Many high-performance photosensitizers are designed with a donor-π-acceptor (D-π-A) architecture. tandfonline.com In this design, the electron-rich carbazole unit acts as the electron donor, linked via a π-conjugated bridge (like the ethynyl group) to an electron-accepting group. rsc.org This structure facilitates intramolecular charge transfer upon photoexcitation, which is a critical property for an efficient photosensitizer. tandfonline.com Carbazole-based dyes incorporating groups like cyanoacetic acid or carbaldehyde have been synthesized and shown to be effective photosensitizers. rsc.orgresearchgate.net

| Carbazole Dye Derivative | Synthesis Method | Key Structural Feature | Application | Ref. |

| Alkynylcarbazole Dyes (e.g., from this compound) | Sonogashira Coupling | Extended π-conjugation through alkynyl linkage | Photosensitizers for visible-light photopolymerization | ias.ac.in, researchgate.net |

| Aldehyde/Cyanoacetic Acid-containing Carbazole Dyes | Sonogashira Coupling, Knoevenagel Condensation | Donor-π-Acceptor (D-π-A) structure | Photosensitizers for photopolymerization | rsc.org |

| Amino-m-terphenyls with Carbazole Units | N/A (General Class) | Donor-π-Acceptor (D-π-A) structure | Photoinitiators for cationic and free-radical polymerization | tandfonline.com |

Mechanisms of Cationic and Free-Radical Photopolymerization Initiated by Carbazole Derivatives

Carbazole derivatives are versatile in initiating both cationic and free-radical polymerization, often as part of multi-component systems. ias.ac.inresearchgate.netresearchgate.net The initiation mechanism is typically based on a photoinduced electron transfer process. These systems usually consist of the carbazole-based dye (photosensitizer) and a co-initiator, such as an iodonium (B1229267) salt (e.g., diphenyliodonium (B167342) hexafluorophosphate) or an amine. ias.ac.intandfonline.comresearchgate.net

Upon exposure to visible light, the carbazole dye absorbs a photon and is promoted to an excited state (Dye*). mdpi.com In this high-energy state, the dye can readily transfer an electron to the co-initiator.

For free-radical promoted cationic polymerization:

The excited dye (e.g., carbazole derivative) donates an electron to the iodonium salt (Iod). mdpi.com

This transfer leads to the decomposition of the iodonium salt, generating a phenyl radical (Ph•) and other products. mdpi.com

The highly reactive phenyl radical can then abstract a hydrogen atom from a donor molecule present in the system, such as 9H-carbazole-9-ethanol (CARET) or N-vinylcarbazole (NVK). researchgate.netmdpi.com

This abstraction step creates a new radical which is then oxidized by another iodonium salt molecule, producing a carbocation (cationic species). researchgate.net

This carbocation is the initiating species for the cationic polymerization of monomers like epoxides. researchgate.net Simultaneously, the free radicals generated in the process can initiate the free-radical polymerization of other monomers, such as acrylates. researchgate.net

The addition of additives like N-vinylcarbazole (NVK) has been shown to enhance the efficiency of these systems. researchgate.netmdpi.com Research has demonstrated that combining alkynylcarbazole dyes with an iodonium salt effectively initiates both the cationic polymerization of epoxy resins and the free-radical polymerization of acrylates under a halogen lamp. ias.ac.inresearchgate.net Similarly, systems using meta-terphenyl derivatives with an iodonium salt and 9H-carbazole-9-ethanol have proven effective for the free-radical promoted cationic polymerization of epoxides under visible light from LEDs. researchgate.net

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

The rigid, planar, and electronically active nature of the carbazole ring, combined with the reactive ethynyl group, makes this compound and its polyethynylated analogues valuable building blocks for creating highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs). ossila.comrsc.org These materials merge permanent nanoporosity with π-conjugated skeletons, a unique combination that unlocks a wide range of applications. rsc.org

Role as Ligands and Building Blocks for the Construction of Porous Materials

COFs and CMPs are constructed by covalently linking organic building blocks into extended networks. uni-muenchen.defrontiersin.org Ethynyl-functionalized carbazoles are particularly useful as linkers or nodes in these structures. ossila.com The ethynyl groups can undergo various coupling reactions, such as Sonogashira or Glaser coupling, to form the robust, crosslinked framework of the polymer. ossila.com The insolubility and infusibility of the resulting polymers are characteristic of their highly crosslinked network structure. d-nb.info

Carbazole-based building blocks offer several advantages:

Structural Rigidity: The carbazole unit provides a rigid and defined geometry, which is crucial for forming ordered and porous structures. frontiersin.org

Electronic Properties: The π-conjugated system of carbazole endows the resulting COFs and CMPs with interesting optoelectronic properties. d-nb.info

Tunability: The carbazole core can be functionalized at various positions (e.g., 3,6- or 1,3,6,8-positions) with multiple ethynyl groups, allowing for the construction of 2D or 3D frameworks with tunable pore sizes and properties. ossila.comfrontiersin.org For example, 1,3,6,8-Tetraethynyl-9H-carbazole is a key building block for COFs and CMPs. ossila.com

While ethynyl-functionalized carbazoles are common, other derivatives like 3,6-dicyano-9-methylcarbazole have also been used to create Covalent Triazine Frameworks (CTFs), a subclass of COFs, which possess exceptionally high nitrogen content and thermal stability. frontiersin.org

Exploration in Photocatalytic Applications

The combination of porosity and π-conjugation makes carbazole-based COFs and CMPs promising candidates for heterogeneous photocatalysis. nih.govresearchgate.net Their high surface area allows for efficient interaction with reactants, while the conjugated backbone can absorb light and facilitate the separation and transfer of photogenerated charge carriers (electrons and holes), which is essential for driving catalytic reactions. researchgate.net

Key photocatalytic applications include:

Hydrogen Evolution: Carbazole-based porous organic polymer (C-POP) films, produced by electropolymerizing monomers like 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), have been investigated for photocatalytic hydrogen evolution from water. nih.gov This process offers a direct way to convert solar energy into chemical fuel. nih.gov Interestingly, research suggests that catalysis may primarily occur on the outer surface of the films, indicating that extremely high bulk surface areas might not always be necessary for high efficiency. nih.gov

Pollutant Degradation: CMPs derived from building blocks like 1,3,6,8-tetraethynyl-9H-carbazole have been engineered for environmental remediation. ossila.com By incorporating ferrocene (B1249389) into the polymer structure, the separation of photogenerated electrons and holes is promoted, accelerating the production of reactive oxygen species (ROS) under visible light. ossila.com These ROS can effectively oxidize and decompose pollutants like methylene (B1212753) blue and chemical warfare agents. ossila.com

Organic Transformations: The tunable electronic properties of COFs allow them to be used as metal-free, heterogeneous photocatalysts for various organic reactions. researchgate.net For example, bipyridine-based COFs have been used for tandem aerobic oxidation reactions under visible light. researchgate.net

| Material | Building Block(s) | Application | Mechanism | Ref. |

| Fc-CBZ-CMP | 1,3,6,8-tetraethynyl-9H-carbazole and ferrocene | Degradation of organic dyes and chemical warfare agents | Visible-light generation of reactive oxygen species (ROS) | ossila.com |

| C-POP Film | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) | Photocatalytic hydrogen evolution | Light-induced water splitting | nih.gov |

| TpBpyCOF | N/A (bipyridine-based) | Tandem aerobic oxidation/Povarov cyclization | Metal-free heterogeneous photocatalysis | researchgate.net |

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of many carbazole derivatives can be harnessed by incorporating them into COFs and CMPs to create highly sensitive chemical sensors. mdpi.comresearchgate.net The porous nature of these materials is a significant advantage, as it allows analyte molecules to diffuse into the framework and interact directly with the fluorescent carbazole units, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement). mdpi.comresearchgate.net

A primary application for these materials is the detection of nitroaromatic compounds, which are common components of explosives. ossila.commdpi.com

Fluorescence Quenching: Carbazole-based CMPs and MOFs often exhibit strong fluorescence that is "quenched" or diminished in the presence of electron-deficient nitroaromatics like picric acid or nitrobenzene (B124822). mdpi.comresearchgate.net This quenching can occur through mechanisms such as photo-induced electron transfer (PET) from the excited state of the electron-rich carbazole framework to the electron-accepting analyte. mdpi.com

High Sensitivity and Selectivity: The high surface area and well-defined pores of these frameworks lead to a high concentration of recognition sites, resulting in excellent sensitivity. researchgate.net For example, fluorene-based CMPs (structurally similar to carbazole-based ones) exhibit high Stern-Volmer constants, indicating very efficient quenching for analytes like nitrobenzene and 2,4-dinitrotoluene. researchgate.net Derivatives such as 1,3,6,8-tetraethynyl-9-hexyl-9H-carbazole have been specifically used to create sensors that show a strong quenching of fluorescence in the presence of nitroexplosive molecules. ossila.com

The design of these sensors can also be refined by introducing specific functional groups, such as aldehyde groups, which can act as hydrogen-bonding recognition sites to improve the interaction with target analytes. mdpi.com

Electrochromic Devices and Supercapacitors Incorporating Carbazole-Based Materials

The unique electronic and electrochemical properties of carbazole derivatives, including this compound, have positioned them as highly promising materials for next-generation energy storage and conversion technologies. Their ability to undergo reversible redox reactions, coupled with high charge carrier mobility and environmental stability, makes them ideal candidates for active components in electrochromic devices and supercapacitors. mdpi.comresearchgate.net The functionalization at various positions on the carbazole ring allows for the fine-tuning of their electro-optical and capacitive properties. mdpi.comsemanticscholar.org

Electrochromic Devices